molecular formula C11H15BrN2O2 B14689477 5-Bromo-3-cyclopentyl-1,6-dimethyluracil CAS No. 32000-82-1

5-Bromo-3-cyclopentyl-1,6-dimethyluracil

Cat. No.: B14689477
CAS No.: 32000-82-1
M. Wt: 287.15 g/mol
InChI Key: UEKGKTSCDCCRKX-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopentyl-1,6-dimethyluracil is a brominated derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentyl group at the 3rd position, and two methyl groups at the 1st and 6th positions of the uracil ring. It has a molecular formula of C11H15BrN2O2 and a molecular weight of 287.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil typically involves the bromination of 3-cyclopentyl-1,6-dimethyluracil. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction is usually performed in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopentyl-1,6-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil involves its incorporation into DNA in place of thymine. This substitution can lead to base-pairing errors during DNA replication, resulting in mutations. The compound can exist in different tautomeric forms, which can pair with either adenine or guanine, leading to point mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopentyl-1,6-dimethyluracil is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other halogenated uracil derivatives and may contribute to its specific applications in research and industry .

Properties

CAS No.

32000-82-1

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15BrN2O2/c1-7-9(12)10(15)14(11(16)13(7)2)8-5-3-4-6-8/h8H,3-6H2,1-2H3

InChI Key

UEKGKTSCDCCRKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br

Origin of Product

United States

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